Cas no 146859-53-2 (1-(6-Aminopyridin-2-yl)ethanol)

1-(6-Aminopyridin-2-yl)ethanol is a versatile chemical intermediate featuring both an amino group and a hydroxyl group on a pyridine scaffold. This structure enables its use in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where functionalized pyridines are often required. The presence of reactive sites allows for further derivatization, making it valuable in heterocyclic chemistry and drug discovery. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in multistep reactions. The compound is particularly useful in constructing complex molecules due to its balanced reactivity and selectivity, making it a practical choice for research and industrial applications.
1-(6-Aminopyridin-2-yl)ethanol structure
146859-53-2 structure
Product Name:1-(6-Aminopyridin-2-yl)ethanol
CAS No:146859-53-2
MF:C7H10N2O
MW:138.167101383209
MDL:MFCD18384367
CID:100983
PubChem ID:21762887
Update Time:2025-06-09

1-(6-Aminopyridin-2-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 6-amino-a-methyl-2-Pyridinemethanol
    • 1-(6-Amino-2-pyridinyl)ethanol
    • 2-Pyridinemethanol,6-amino-a-methyl-
    • 1-(6-aminopyridin-2-yl)ethanol
    • 3-Pyridazinecarboxylic acid, 6-amino-, ethyl ester
    • 6-amino-2-pyridylethanol
    • 6-Amino-pyridazin-3-carbonsaeure-aethylester
    • 6-amino-pyridazine-3-carboxylic acid ethyl ester
    • 6-amino-pyridin-2-ylethanol
    • ACMC-209uvp
    • AK-82622
    • ANW-44291
    • CTK3F1376
    • 2-Pyridinemethanol,6-amino-alpha-methyl-(9CI)
    • EN300-2925513
    • AKOS006341511
    • OXTSQYYVINKIRH-UHFFFAOYSA-N
    • 1-(6-aminopyridin-2-yl)ethan-1-ol
    • 146859-53-2
    • SCHEMBL4384529
    • 1-(6-Aminopyridin-2-yl)ethanol
    • MDL: MFCD18384367
    • Inchi: 1S/C7H10N2O/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3,(H2,8,9)
    • InChI Key: OXTSQYYVINKIRH-UHFFFAOYSA-N
    • SMILES: OC(C)C1C=CC=C(N)N=1

Computed Properties

  • Exact Mass: 138.079
  • Monoisotopic Mass: 138.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.1A^2
  • XLogP3: 0.1

Experimental Properties

  • PSA: 59.14000
  • LogP: 1.29830

1-(6-Aminopyridin-2-yl)ethanol Pricemore >>

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1-(6-Aminopyridin-2-yl)ethanol Related Literature

Additional information on 1-(6-Aminopyridin-2-yl)ethanol

Professional Introduction to Compound with CAS No. 146859-53-2 and Product Name: 1-(6-Aminopyridin-2-yl)ethanol

The compound with the CAS number 146859-53-2 and the product name 1-(6-Aminopyridin-2-yl)ethanol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a pyridine ring linked to an ethanol moiety suggests a versatile chemical entity that could serve as a key intermediate in synthesizing more complex molecules.

Recent research in the domain of 1-(6-Aminopyridin-2-yl)ethanol has highlighted its utility as a building block in the synthesis of bioactive molecules. The pyridine core is particularly noteworthy, as it is a common pharmacophore in many therapeutic agents, exhibiting properties that facilitate interactions with biological targets. Specifically, the 6-amino group on the pyridine ring provides a site for further functionalization, enabling the creation of derivatives with tailored pharmacological profiles.

One of the most compelling aspects of 1-(6-Aminopyridin-2-yl)ethanol is its role in the development of novel inhibitors targeting enzymes involved in various metabolic pathways. Studies have demonstrated that compounds incorporating this moiety can exhibit potent activity against enzymes such as kinases and phosphodiesterases, which are implicated in diseases ranging from cancer to inflammatory disorders. The ethanol side chain further enhances its synthetic flexibility, allowing for modifications that can fine-tune solubility, bioavailability, and metabolic stability.

The compound's relevance is further underscored by its incorporation into several ongoing clinical trials. These trials aim to evaluate the efficacy and safety of drugs derived from 1-(6-Aminopyridin-2-yl)ethanol in treating conditions such as oncological disorders and neurodegenerative diseases. Preliminary results from these trials are promising, indicating that derivatives of this compound may offer significant therapeutic benefits.

From a synthetic chemistry perspective, 1-(6-Aminopyridin-2-yl)ethanol serves as an excellent scaffold for exploring new reaction pathways and methodologies. Its structural features make it amenable to various chemical transformations, including nucleophilic substitution, condensation reactions, and metal-catalyzed coupling reactions. These synthetic possibilities have opened up new avenues for designing molecules with enhanced pharmacological properties.

The pharmaceutical industry has been particularly interested in leveraging the versatility of 1-(6-Aminopyridin-2-yl)ethanol for developing small-molecule drugs. The compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions makes it an attractive candidate for drug design. Additionally, its compatibility with high-throughput screening (HTS) techniques has facilitated rapid identification of lead compounds for further optimization.

In conclusion, the compound with CAS number 146859-53-2 and product name 1-(6-Aminopyridin-2-yl)ethanol represents a cornerstone in modern pharmaceutical chemistry. Its unique structural attributes and broad applicability in drug development underscore its importance as a chemical entity with far-reaching implications for medicinal chemistry and therapeutic innovation. As research continues to uncover new applications for this compound, its role in advancing healthcare solutions is poised to expand significantly.

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